molecular formula C15H13F2N3 B4349503 4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349503
M. Wt: 273.28 g/mol
InChI Key: WRVNPOALJNFLLI-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic structure, and is substituted with a difluoromethyl group, a methyl group, and a 4-methylphenyl group. The presence of the difluoromethyl group is particularly noteworthy due to its influence on the compound’s chemical and biological properties.

Preparation Methods

The synthesis of 4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine can be achieved through various synthetic routes. One common method involves the difluoromethylation of a suitable precursor. This process can be carried out using difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions typically involve the use of a base and a solvent, with the reaction being conducted under an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the CF2H group to the desired position on the pyrazolo[3,4-b]pyridine core .

Chemical Reactions Analysis

4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present on the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group, where nucleophiles can replace the fluorine atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing the compound’s binding affinity and activity. The pyrazolo[3,4-b]pyridine core can interact with various biological pathways, modulating their activity and leading to the compound’s observed effects .

Properties

IUPAC Name

4-(difluoromethyl)-1-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3/c1-9-3-5-10(6-4-9)13-7-11(14(16)17)12-8-18-20(2)15(12)19-13/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVNPOALJNFLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C)C(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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